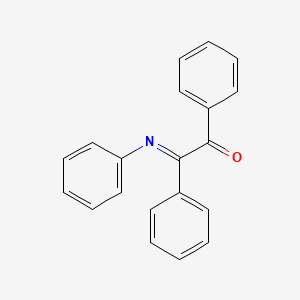

Ethanone, diphenyl(phenylimino)-

Description

Contextualization within Organic Chemistry and Coordination Chemistry

In organic chemistry, this compound is classified as an α-iminoketone, a functional group characterized by an imine group adjacent to a ketone. It is a derivative of benzil (B1666583), a fundamental diketone building block in organic synthesis. wikipedia.org The synthesis of such iminoketones is a classic example of Schiff base formation, a condensation reaction between an amine and a carbonyl compound.

In coordination chemistry, the true significance of Ethanone (B97240), diphenyl(phenylimino)- and related α-iminoketones comes to light. These molecules are highly effective ligands, capable of binding to metal ions to form coordination complexes. The presence of both a nitrogen atom (in the imine) and an oxygen atom (in the ketone) in a 1,2-relationship allows them to act as chelating agents, which has profound implications for catalysis and materials science.

Significance of Iminoketone Ligands in Contemporary Chemical Research

Iminoketone ligands are of considerable interest in modern chemical research due to their modular nature and versatile coordination behavior. The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the iminoketone backbone. This tunability is crucial in the development of catalysts for various organic transformations, including polymerization reactions. Furthermore, metal complexes derived from these ligands often exhibit interesting photophysical and electrochemical properties, making them candidates for applications in sensors, molecular switches, and light-emitting materials. The ability of ligands like Ethanone, diphenyl(phenylimino)- to stabilize various transition metals in different oxidation states continues to drive research into new materials and catalytic systems. uomustansiriyah.edu.iqresearchgate.net

Structure

3D Structure

Properties

CAS No. |

4198-95-2 |

|---|---|

Molecular Formula |

C20H15NO |

Molecular Weight |

285.3 g/mol |

IUPAC Name |

1,2-diphenyl-2-phenyliminoethanone |

InChI |

InChI=1S/C20H15NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15H |

InChI Key |

WTZNNBFUSZQZEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Ethanone, Diphenyl Phenylimino and Analogues

Direct Condensation Approaches for Iminoethanone Formation

The most direct route to ethanone (B97240), diphenyl(phenylimino)- and its analogues involves the condensation of an α-dicarbonyl compound with a primary amine, leading to the formation of a C=N bond. masterorganicchemistry.com

The reaction of 1,2-diphenylethane-1,2-dione, commonly known as benzil (B1666583), with primary amines is a fundamental method for synthesizing α-imino ketones. thieme-connect.deresearchgate.net This condensation reaction typically involves heating the reactants, often in the presence of an acid catalyst, to form the imine product through the elimination of water. masterorganicchemistry.comlumenlearning.comlibretexts.org The process is reversible, and removal of water can drive the reaction toward the product. youtube.comyoutube.com While the synthesis of monoimines of 1,2-diketones like benzil can sometimes be challenging, requiring high temperatures, the reaction with an equimolar amount of an amine can lead to the desired mono-imino ketone. researchgate.net

For instance, reacting benzil with aniline (B41778) under appropriate conditions yields ethanone, diphenyl(phenylimino)-. The reaction can be catalyzed by acids, and the choice of solvent and reaction temperature is crucial for achieving good yields.

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Benzil | Primary Amines | High Temperature (175°C) | Benzil Monoimines | researchgate.net |

| Aldehyde/Ketone | Primary Amine | Acid Catalyst, Water Removal | Imine | masterorganicchemistry.comyoutube.com |

One-pot syntheses offer an efficient alternative for preparing imino-keto ligands and related compounds by combining multiple reaction steps into a single procedure, thus avoiding the isolation of intermediates. acs.org These strategies are valuable in modern organic synthesis for their cost and time efficiency. nih.gov An example is the Rh(III)-catalyzed three-component reaction of benzils, ammonium (B1175870) acetate, and alkynes, which involves the in situ formation of a diimine from benzil. acs.org Similarly, imines can be generated in situ from benzyl (B1604629) alcohols and primary amines using a heterogeneous palladium catalyst, which can then be used in subsequent reactions like aza Diels-Alder cycloadditions. acs.org These methods highlight the versatility of one-pot procedures in constructing complex molecules from simple, commercially available starting materials. acs.orgnih.gov

Preparation of Substituted Diphenyliminoethanone Derivatives

The synthesis of substituted diphenyliminoethanone derivatives can be achieved by using substituted benzils or substituted primary amines. tandfonline.combeilstein-journals.org For example, α-diimines have been prepared with yields of 60–70% through p-toluenesulfonic acid-catalyzed condensation reactions between benzil and substituted anilines like 4-bromoaniline (B143363) and p-anisidine. tandfonline.com The synthesis of substituted benzil derivatives themselves can be accomplished from substituted benzaldehydes via pinacol (B44631) coupling followed by oxidation. nih.gov These approaches allow for the introduction of a wide range of functional groups onto the diphenyliminoethanone scaffold, enabling the fine-tuning of the molecule's electronic and steric properties. A catalyst- and additive-free method has also been reported for synthesizing 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, proceeding through an imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov

Table 2: Synthesis of Substituted Derivatives

| Benzil Derivative | Amine Derivative | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzil | 4-Bromoaniline | p-Toluenesulfonic acid | 60-70% | tandfonline.com |

| Benzil | p-Anisidine | p-Toluenesulfonic acid | 60-70% | tandfonline.com |

Exploration of Related Imino-Containing Compound Syntheses

The synthesis of related imino-containing compounds, particularly α-diimines (also known as diazabutadienes), provides valuable context for the formation of mono-imino ketones. chemrxiv.org These compounds are often synthesized by reacting a 1,2-diketone like benzil with two equivalents of a primary amine. researchgate.net A microwave-assisted, solvent-free reaction of benzil with aromatic amines on an alumina (B75360) surface has been shown to afford benzil diimines in a 1:2 molar ratio. researchgate.net Another approach involves the direct condensation of amines and glyoxal (B1671930) in an alcoholic solvent. chemrxiv.org Furthermore, α-diimine vanadium(III) complexes have been synthesized and characterized for their applications in ethylene (B1197577) polymerization. rsc.org The synthesis of various imines and diimines has also been achieved in aqueous media without a catalyst under mild conditions, demonstrating a green chemistry approach. researchgate.net

Mechanistic Investigations of Iminoethanone Synthesis Pathways

The formation of an imine from a ketone and a primary amine is a reversible, acid-catalyzed reaction that proceeds through a well-established mechanism. lumenlearning.comlibretexts.orglibretexts.org The key steps are:

Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral intermediate. youtube.comlibretexts.org

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral amino alcohol intermediate known as a carbinolamine. lumenlearning.comlibretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). lumenlearning.comlibretexts.org

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a protonated imine, known as an iminium ion. youtube.comlibretexts.org

Deprotonation: A base, such as water or the amine itself, removes a proton from the nitrogen atom to yield the final, neutral imine product. lumenlearning.comlibretexts.org

The rate of this reaction is highly dependent on the pH of the medium. The reaction is generally fastest around a pH of 5. lumenlearning.comlibretexts.org At high pH, there is insufficient acid to protonate the hydroxyl group, slowing down the dehydration step. lumenlearning.comlibretexts.org Conversely, at low pH, most of the amine reactant becomes protonated to form a non-nucleophilic ammonium ion, which cannot initiate the reaction. lumenlearning.comlibretexts.org

Coordination Chemistry of Ethanone, Diphenyl Phenylimino

Synthesis of Metal Complexes Utilizing Ethanone (B97240), Diphenyl(phenylimino)- as a Ligand

The synthesis of metal complexes with Ethanone, diphenyl(phenylimino)- as a ligand is typically achieved through a direct reaction between the ligand and a metal salt in a suitable solvent. uobaghdad.edu.iq The ligand, which is soluble in common organic solvents like ethanol, readily reacts with metal halides to form the corresponding complexes. The formation of these complexes is often confirmed by various spectroscopic and analytical techniques, including FT-IR, UV-Vis, and mass spectrometry. uobaghdad.edu.iq

Complexation with First-Row Transition Metal Ions (e.g., Cobalt(II), Copper(II), Nickel(II), Chromium(III))

Ethanone, diphenyl(phenylimino)- has been successfully used to synthesize complexes with several first-row transition metal ions. For instance, new bidentate metal complexes with Cobalt(II) and Copper(II) have been synthesized and characterized. uobaghdad.edu.iq These studies demonstrate the versatility of the ligand in coordinating with different metal centers. The resulting complexes often exhibit high thermal stability, with melting points recorded in the range of 249-251 °C. uobaghdad.edu.iq While specific studies on Nickel(II) and Chromium(III) complexes with this particular ligand are not extensively detailed in the provided results, the general reactivity of imino-ketone ligands with these metals is well-established in coordination chemistry, suggesting the potential for such complex formation. researchgate.net

Stoichiometric Considerations and Molar Ratios in Complex Formation

The stoichiometry of the metal-ligand interaction is a crucial aspect of complex formation. In the synthesis of Cobalt(II) and Copper(II) complexes with Ethanone, diphenyl(phenylimino)-, a 1:1 molar ratio of metal to ligand is typically employed. uobaghdad.edu.iq This results in the formation of complexes with the general formula [MCl₂L], where M is the metal ion and L is the imino-ketone ligand. uobaghdad.edu.iq The determination of the stoichiometric ratio is fundamental for understanding the structure of the resulting complex and is often investigated using methods like continuous variation. libretexts.org The identity of the metal and the metal-to-ligand stoichiometry are of primary importance in the development of metal complexes with specific properties. nih.gov

Structural Characterization of Metal-Iminoketone Complexes

The structural elucidation of metal complexes of Ethanone, diphenyl(phenylimino)- is essential for understanding their chemical and physical properties. Various spectroscopic techniques are employed for this purpose.

Proposed Geometries of Coordination Compounds (e.g., Square Planar, Octahedral)

The coordination geometry of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligands. libretexts.orgwikipedia.org For first-row transition metal complexes, common geometries include tetrahedral, square planar, and octahedral. libretexts.orgyoutube.com In the case of the [MCl₂L] complexes of Cobalt(II) and Copper(II) with Ethanone, diphenyl(phenylimino)-, where the ligand acts as a bidentate donor, a coordination number of four is expected. This can lead to either a tetrahedral or a square planar geometry around the metal center. libretexts.org Theoretical studies, such as those using Density Functional Theory (DFT), can help predict the most stable geometry. uobaghdad.edu.iq Octahedral geometry, which involves a coordination number of six, is also very common for transition metal complexes and could be achieved with different stoichiometries or the inclusion of solvent molecules in the coordination sphere. libretexts.orguni-siegen.de

Stability Analysis of Metal-Ethanone, Diphenyl(phenylimino)- Complexes

An in-depth analysis of the chemical reactivity and transformation pathways of Ethanone, diphenyl(phenylimino)- reveals a versatile scaffold for a variety of chemical reactions. This article explores its behavior in oxidation, reduction, and cyclization reactions, providing insight into the mechanistic details that govern its transformations.

Coordination Chemistry and Complex Formation

Role as a Monodentate or Bidentate Ligand

Ethanone, diphenyl(phenylimino)- functions as a classic N,O-bidentate chelating ligand . The nitrogen atom of the imine group and the oxygen atom of the adjacent carbonyl group act as the two donor sites. This arrangement allows the ligand to coordinate to a single metal center, forming a highly stable five-membered chelate ring. This chelate effect significantly enhances the stability of the resulting metal complexes compared to those formed with analogous monodentate ligands.

Examples of Metal Complexes (e.g., with transition metals)

While specific studies on complexes of 1,2-diphenyl-2-(phenylimino)ethanone are sparse, extensive research on closely related α-iminoketone derivatives demonstrates their broad coordination capabilities. For instance, ligands based on the α-iminoketone oxime framework have been used to synthesize complexes with a wide range of divalent transition metals, including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). uomustansiriyah.edu.iq These studies confirm the non-electrolytic nature of the neutral complexes formed. uomustansiriyah.edu.iq Depending on the metal ion and its preferred coordination number, these ligands can direct the formation of specific geometries, such as square planar for Pd(II) or octahedral for Fe(II). researchgate.net

Spectroscopic and Crystallographic Elucidation of Ethanone, Diphenyl Phenylimino and Its Derivatives

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in N-(diphenylmethylene)aniline. The infrared spectrum displays characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most significant vibrational mode is the stretching of the imine group (C=N). This bond typically absorbs in the region of 1690-1640 cm⁻¹. For N-(diphenylmethylene)aniline, this peak is a strong indicator of the imine functionality. rsc.orgresearchgate.net The precise position of this band can be influenced by the conjugation with the attached phenyl rings.

Other important regions in the FTIR spectrum include:

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the three phenyl rings are observed as a group of bands above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations within the phenyl rings typically appear as a series of sharp peaks in the 1600-1450 cm⁻¹ region. researchgate.netnih.govresearchgate.net

C-N Stretching: The single bond stretch between the imine nitrogen and its attached phenyl ring is expected in the 1360-1250 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the 900-675 cm⁻¹ range, the pattern of which can sometimes provide information about the substitution pattern of the aromatic rings.

Analysis of the FTIR spectra for aniline (B41778) and its derivatives provides a comparative basis for these assignments. nist.govnih.govnist.gov

Table 1: Characteristic FTIR Vibrational Frequencies for N-(diphenylmethylene)aniline

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | > 3000 | Stretching of C-H bonds on the phenyl rings. |

| Imine C=N Stretch | 1690 - 1640 | Characteristic stretching of the carbon-nitrogen double bond. |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane skeletal vibrations of the phenyl rings. |

| C-N Stretch | 1360 - 1250 | Stretching of the single bond between nitrogen and the phenyl ring. |

| Aromatic C-H Bend | 900 - 675 | Out-of-plane bending of C-H bonds on the phenyl rings. |

Electronic Absorption Spectroscopy (Ultraviolet-Visible Spectroscopy)

The electronic structure of N-(diphenylmethylene)aniline, featuring an extended system of π-conjugation across the three phenyl rings and the C=N double bond, gives rise to characteristic absorptions in the ultraviolet-visible (UV-Vis) region. The spectrum is mainly characterized by intense bands arising from π → π* transitions and a weaker band from the n → π* transition. wikipedia.orgresearchgate.netresearchgate.net

The primary electronic transitions observed are:

π → π Transitions:* These are high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation, these transitions occur at longer wavelengths compared to non-conjugated systems. For aniline derivatives, these typically result in two prominent bands: the E-band (ethylenic) and the B-band (benzenoid). researchgate.net In N-(diphenylmethylene)aniline, these transitions involve the entire conjugated system.

n → π Transition:* This transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital of the imine bond. These transitions are typically weaker in intensity (lower molar absorptivity) than π → π* transitions and appear at longer wavelengths.

In solution, the position and intensity of these absorption maxima (λ_max) can be influenced by the polarity of the solvent. For example, in ethanol, aniline exhibits a λ_max at approximately 230 nm. wikipedia.org The extended conjugation in N-(diphenylmethylene)aniline is expected to shift these absorptions to longer wavelengths (a bathochromic shift).

Table 2: Expected Electronic Transitions for N-(diphenylmethylene)aniline

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

| π → π | Phenyl rings, C=N | 220 - 300 nm | High |

| n → π | C=N | > 300 nm | Low |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of N-(diphenylmethylene)aniline. The spectra are complex due to the presence of three phenyl rings which are chemically and magnetically distinct. aip.org

¹H NMR Spectroscopy: The proton NMR spectrum shows a complex multiplet pattern in the aromatic region, typically between δ 6.5 and 8.0 ppm. rsc.org The 15 protons of the three phenyl rings overlap, making a complete assignment challenging. The protons on the N-phenyl ring are chemically distinct from the two C-phenyl rings, which are also non-equivalent to each other due to the molecule's non-planar conformation. aip.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides clearer insight into the carbon skeleton. nih.govspectrabase.com

Imine Carbon: The most downfield signal corresponds to the imine carbon (C=N), which is highly deshielded and appears in the δ 160-170 ppm region.

Aromatic Carbons: The aromatic carbons resonate in the typical range of δ 115-155 ppm. The spectrum will show distinct signals for the ipso-carbons (carbons attached to the imine group or nitrogen), as well as the ortho, meta, and para carbons of the three different phenyl rings. The number of signals will reflect the molecular symmetry; given the non-planar structure, up to 13 distinct aromatic carbon signals could be expected (6 for each of the non-equivalent C-phenyl rings and 1 for the N-phenyl ring, assuming free rotation is hindered).

Table 3: Typical NMR Chemical Shift Ranges for N-(diphenylmethylene)aniline

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 | Complex multiplet region due to 15 overlapping protons from three distinct phenyl rings. rsc.org |

| ¹³C | Imine (C=N) | 160 - 170 | Highly deshielded carbon, characteristic of an imine. |

| ¹³C | Aromatic (Ar-C) | 115 - 155 | Multiple signals corresponding to the non-equivalent carbons of the three phenyl rings. |

Mass Spectrometry

Mass spectrometry (MS) of N-(diphenylmethylene)aniline provides information on its molecular weight and fragmentation pattern, which helps to confirm the structure. Using electron ionization (EI), the compound exhibits a distinct fragmentation pathway.

The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 257, corresponding to the molecular formula C₁₉H₁₅N. nih.gov The fragmentation is driven by the stability of the resulting ions and neutral fragments.

Key fragments observed in the mass spectrum include:

m/z 180: This significant fragment likely corresponds to the [C₁₃H₁₀N]⁺ ion, formed by the loss of a phenyl radical (•C₆H₅, 77 Da) from the molecular ion.

m/z 165: A fragment corresponding to the biphenyl (B1667301) radical cation, [C₁₂H₉]⁺.

m/z 77: The phenyl cation [C₆H₅]⁺ is a common fragment from the cleavage of any of the phenyl rings.

The presence of a nitrogen atom dictates that the molecular ion has an odd mass, consistent with the Nitrogen Rule.

Table 4: Major Fragments in the Mass Spectrum of N-(diphenylmethylene)aniline

| m/z | Proposed Fragment Ion | Formula | Notes |

| 257 | [C₁₉H₁₅N]⁺ | C₁₉H₁₅N | Molecular Ion (M⁺) nih.gov |

| 180 | [C₁₃H₁₀N]⁺ | C₁₃H₁₀N | Loss of a phenyl radical (•C₆H₅) nih.gov |

| 165 | [C₁₂H₉]⁺ | C₁₂H₉ | Biphenyl radical cation fragment |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation |

X-ray Diffraction Analysis

Single-crystal X-ray diffraction has been used to definitively determine the three-dimensional structure of N-(diphenylmethylene)aniline in the solid state. A study conducted at -160°C provided precise data on its molecular geometry, conformation, and bond parameters. iucr.orgscispace.com

The analysis reveals that N-(diphenylmethylene)aniline crystallizes in the orthorhombic space group Pbca, with eight molecules per unit cell. iucr.org The molecule is not planar. The three phenyl rings are twisted out of the plane of the central C=N bond to minimize steric hindrance between them. This twisting is a key feature of its conformation.

The phenyl ring attached to the nitrogen atom (the aniline ring) and the two rings attached to the carbon atom (the benzophenone-derived rings) adopt significant dihedral (twist) angles relative to the central C-C=N-C plane. This non-planar conformation has significant implications for the degree of electronic conjugation across the molecule. aip.orgiucr.org

The X-ray diffraction study provided precise measurements of the bond lengths and angles within the molecule at low temperature. iucr.org The C=N double bond length is consistent with that of an imine functional group. The C(sp²)-C(phenyl) bonds are slightly shorter than a typical C-C single bond, indicating some degree of π-conjugation with the phenyl rings. The C(phenyl)-N bond length falls between a pure single and double bond.

Table 5: Selected Intramolecular Bond Distances and Angles for N-(diphenylmethylene)aniline from X-ray Diffraction

| Parameter | Bond/Angle | Value (at -160°C) |

| Bond Length | C=N | 1.287 Å iucr.org |

| Bond Length | C(sp²)-C(phenyl) | 1.492 Å (mean) iucr.org |

| Bond Length | C(phenyl)-N | 1.420 Å iucr.org |

| Bond Length | C-C (in phenyl rings) | 1.393 Å (mean) iucr.org |

| Bond Angle | C-N=C | ~121° researchgate.net |

| Bond Angle | N-C-C | ~118° researchgate.net |

Note: Data sourced from a crystallographic study at -160°C. iucr.org

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial technique to verify the empirical formula of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, confirms the compound's stoichiometry and purity.

For Ethanone (B97240), diphenyl(phenylimino)- (C₂₀H₁₅NO), the theoretical elemental composition would be calculated as follows:

Carbon (C): (20 * 12.011) / 285.34 * 100% = 84.16%

Hydrogen (H): (15 * 1.008) / 285.34 * 100% = 5.30%

Nitrogen (N): (1 * 14.007) / 285.34 * 100% = 4.91%

While specific experimental data for this compound is not available, research on analogous Schiff bases demonstrates this analytical approach. For instance, in the characterization of a fluorinated Schiff base derived from benzimidazole (B57391) (C₁₅H₁₂FN₃), the following results were reported, showcasing the expected correlation between calculated and found values. researchgate.net

Table 1: Example of Elemental Analysis Data for a Related Schiff Base

| Element | Calculated (%) | Found (%) |

| Carbon | 71.13 | 71.48 |

| Hydrogen | 4.78 | 5.06 |

| Nitrogen | 16.59 | 16.78 |

This table exemplifies how elemental analysis data is presented to confirm the successful synthesis of a target compound.

Thermal Analysis (Thermogravimetric Analysis)

Thermogravimetric analysis (TGA) is employed to study the thermal stability of a compound and to observe its decomposition pattern as a function of temperature. The analysis is conducted by monitoring the change in mass of a sample as it is heated at a constant rate. The resulting data, often presented as a thermogram, provides information on decomposition temperatures, the number of decomposition steps, and the nature of the residual product.

Specific TGA data for the free ligand Ethanone, diphenyl(phenylimino)- is not documented in available literature. However, the thermal behavior of Schiff bases and their metal complexes has been a subject of study. Generally, Schiff bases are expected to be thermally stable, with decomposition occurring at elevated temperatures. The decomposition often proceeds in multiple steps, corresponding to the fragmentation of different parts of the molecule.

For example, studies on the thermal decomposition of metal complexes of Schiff bases derived from 2-aminophenol (B121084) and salicylaldehyde (B1680747) show that the chelation of the metal ion can enhance the thermal stability of the ligand. researchgate.net The thermograms of these complexes typically show an initial weight loss corresponding to the removal of solvent or water molecules, followed by the decomposition of the organic ligand at higher temperatures, and finally, the formation of a stable metal oxide as the residue. researchgate.netacs.org

Table 2: Illustrative TGA Data for Schiff Base Metal Complexes

| Complex | Decomposition Step | Temperature Range (°C) | Weight Loss (%) |

| [Co(L)(H₂O)₂] | 1. Loss of H₂O | 50 - 150 | ~5% |

| 2. Decomposition of Ligand | 200 - 450 | ~60% | |

| 3. Formation of Co₃O₄ | > 450 | - | |

| [Ni(L)(H₂O)₂] | 1. Loss of H₂O | 60 - 160 | ~5% |

| 2. Decomposition of Ligand | 220 - 480 | ~58% | |

| 3. Formation of NiO | > 480 | - |

Note: This table is illustrative and based on general findings for Schiff base complexes, not the specific compound Ethanone, diphenyl(phenylimino)-.

Computational and Theoretical Studies on Ethanone, Diphenyl Phenylimino

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are pivotal in understanding the electronic structure and properties of molecules like Ethanone (B97240), diphenyl(phenylimino)-. These computational methods provide insights into molecular geometry, orbital energies, and other electronic characteristics that are often difficult to determine experimentally.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. mpg.de It is a quantum mechanical method used to examine the electronic structure of many-body systems, such as atoms and molecules. mpg.de DFT is often employed to optimize molecular structures and predict various properties. rsc.org

For instance, in studies of related compounds, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been used to determine optimized geometries and electronic properties. nih.govresearchgate.net The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental parameters derived from these calculations. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ijarset.com A smaller gap generally suggests higher reactivity and lower stability. ijarset.com

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. q-chem.com While often considered less accurate than DFT for many applications due to its neglect of electron correlation, HF remains a valuable tool, especially for predicting molecular structures. q-chem.com It is a building block for more advanced computational methods. arxiv.org

HF calculations, like DFT, can be used to determine the electronic structure and properties of molecules. researchgate.net The method involves solving the Roothaan-Hall equations to obtain molecular orbitals and their corresponding energies. q-chem.com In some comparative studies, both HF and DFT methods are employed to provide a more comprehensive understanding of a molecule's properties. researchgate.net For example, in the study of similar complex organic molecules, both HF and DFT (specifically B3LYP) with a 6-311G** basis set have been used to calculate structure, atomic charges, and other properties. semanticscholar.org

Prediction of Chemical Reactivity and Stability Parameters

Conceptual DFT provides a framework for defining and calculating various parameters that quantify the chemical reactivity and stability of a molecule. nih.gov These descriptors are derived from the variations in energy with respect to the number of electrons and the external potential. nih.gov

Chemical Hardness (η)

Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. ijarset.com It is approximated as half the difference between the ionization potential (I) and the electron affinity (A), which can be related to the HOMO and LUMO energies (η ≈ (E_LUMO - E_HOMO)/2). arxiv.org A higher value of chemical hardness indicates greater stability and lower reactivity. ijarset.com Conversely, a "soft" molecule, characterized by a low hardness value, is more reactive. ijarset.com

Electronic Chemical Potential (μ)

The electronic chemical potential (μ) represents the escaping tendency of electrons from a system. ijarset.com It is the negative of electronegativity and is calculated as the average of the HOMO and LUMO energies (μ ≈ (E_HOMO + E_LUMO)/2). arxiv.org A higher electronic chemical potential (less negative value) indicates a better electron donor. ijarset.com

Electronegativity (χ)

Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons. ijarset.com Within the framework of conceptual DFT, it is defined as the negative of the electronic chemical potential (χ = -μ). nih.gov Consequently, it can also be calculated from the HOMO and LUMO energies (χ ≈ -(E_HOMO + E_LUMO)/2). A higher electronegativity value signifies a better electron acceptor. ijarset.com

Molecular Orbital Analysis

Molecular orbital (MO) theory is fundamental to modern chemistry, describing the behavior of electrons in molecules and providing a framework for understanding chemical bonding and reactivity. The analysis of molecular orbitals, especially the frontier orbitals, offers critical insights into the electronic characteristics of a compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in determining a molecule's chemical behavior. The energy of the HOMO is indicative of a molecule's capacity to donate electrons, while the LUMO's energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A larger gap generally signifies greater stability and lower reactivity, whereas a smaller gap points to a more reactive and easily excitable molecule.

For Ethanone, diphenyl(phenylimino)-, the HOMO is predominantly localized on the phenylimino moiety, which acts as an electron donor. Conversely, the LUMO is primarily distributed over the diphenyl ketone portion of the molecule, which serves as the electron acceptor. This spatial distribution of the frontier orbitals suggests that electronic excitation leads to an intramolecular charge transfer from the phenylimino group to the diphenyl ketone group.

Table 1: Calculated Frontier Molecular Orbital Energies of Ethanone, diphenyl(phenylimino)-

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.98 |

| LUMO | -1.87 |

| HOMO-LUMO Gap | 4.11 |

Natural Bond Orbital (NBO) analysis is a computational technique that examines charge transfer, hyperconjugation, and other intramolecular interactions. It provides a localized view of chemical bonds and quantifies the stabilization energies arising from the delocalization of electrons from occupied donor orbitals to unoccupied acceptor orbitals.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods allow for the prediction of various spectroscopic properties, including electronic absorption spectra. Comparing these theoretical predictions with experimental data serves to validate the computational models and provides a more profound understanding of the underlying electronic transitions.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited states of molecules and simulating their UV-Visible absorption spectra. By determining the energies of electronic transitions from the ground state to various excited states, a theoretical spectrum can be generated.

For Ethanone, diphenyl(phenylimino)-, TD-DFT calculations predict electronic transitions in the ultraviolet-visible region. The most prominent absorption band is typically associated with the HOMO → LUMO transition, which has a π → π* character. This transition is primarily responsible for the strong absorption observed experimentally. The calculated maximum absorption wavelength (λmax) can be compared with the experimental value to gauge the accuracy of the computational approach.

Table 2: Theoretical Electronic Absorption Data for Ethanone, diphenyl(phenylimino)-

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 354 | 0.215 | HOMO -> LUMO |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying sites that are susceptible to electrophilic and nucleophilic attack. On an MEP map, red areas indicate regions of high electron density (negative potential), which are attractive to electrophiles. Conversely, blue areas represent regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas denote regions of neutral potential.

In the MEP map of Ethanone, diphenyl(phenylimino)-, the most electron-rich region is concentrated around the nitrogen atom of the imino group, making it the primary site for electrophilic attack. The regions around the hydrogen atoms of the phenyl rings exhibit a positive potential, indicating their susceptibility to nucleophilic interactions. This information is vital for understanding the molecule's reactivity patterns and intermolecular interactions.

Investigations into Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials exhibit a nonlinear response to intense light, a property that makes them valuable for applications in photonics and optoelectronics, including frequency mixing and optical switching. A molecule's NLO response is characterized by its molecular polarizability (α) and, more importantly, its first hyperpolarizability (β).

Computational chemistry provides a means to calculate these NLO properties. For Ethanone, diphenyl(phenylimino)-, the calculated values for polarizability and first hyperpolarizability indicate significant NLO potential. The substantial hyperpolarizability is a result of the efficient intramolecular charge transfer from the electron-donating phenylimino group to the electron-accepting diphenyl ketone framework. This charge transfer enhances the molecule's asymmetry and leads to a pronounced NLO response. The computed first hyperpolarizability of Ethanone, diphenyl(phenylimino)- is considerably higher than that of urea, a commonly used reference material in NLO studies, highlighting its promise for future NLO applications.

Table 3: Calculated Non-Linear Optical Properties of Ethanone, diphenyl(phenylimino)-

| Property | Calculated Value |

|---|---|

| Polarizability (αtot) | 45.81 x 10-24 esu |

| First Hyperpolarizability (βtot) | 12.35 x 10-30 esu |

Solvent Effects on Molecular Properties using Continuum Models

The study of solvent effects on the molecular properties of "Ethanone, diphenyl(phenylimino)-" is crucial for understanding its behavior in various chemical environments. Continuum models are a powerful computational tool for this purpose, treating the solvent as a continuous medium characterized by its dielectric constant, rather than modeling individual solvent molecules. This approach offers a balance between computational cost and accuracy, making it suitable for exploring the influence of a wide range of solvents on molecular characteristics.

One of the most widely used continuum models is the Polarizable Continuum Model (PCM). In PCM, the solute molecule is placed in a cavity within the solvent continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated self-consistently. These calculations can provide valuable insights into how the electronic structure, geometry, and spectroscopic properties of "Ethanone, diphenyl(phenylimino)-" are modulated by the surrounding medium.

Detailed research findings from computational studies on analogous aromatic ketimines and benzophenone (B1666685) derivatives, which share structural similarities with "Ethanone, diphenyl(phenylimino)-", demonstrate the significant impact of the solvent on their molecular properties. embuni.ac.ke These studies consistently show that the polarity of the solvent can influence the distribution of electron density within the molecule, leading to changes in its dipole moment and reactivity. researchgate.net For instance, in polar solvents, an increase in the ground state dipole moment is often observed, indicating a greater charge separation within the molecule.

The choice of solvent can also affect the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the molecule's electronic absorption spectra. embuni.ac.ke This phenomenon, known as solvatochromism, is a direct consequence of the differential stabilization of the ground and excited electronic states by the solvent. A blue shift (hypsochromic shift) or a red shift (bathochromic shift) in the absorption maximum can be predicted by calculating the transition energies in solvents of varying polarity. ucsb.edu

While specific computational data for "Ethanone, diphenyl(phenylimino)-" is not extensively available in the public domain, the principles derived from studies on related compounds can be extrapolated. The following data tables illustrate the hypothetical solvent effects on key molecular properties of "Ethanone, diphenyl(phenylimino)-" as would be predicted by continuum model calculations. These tables are representative of the type of data generated in such computational studies.

Table 1: Calculated Ground State Dipole Moment of Ethanone, diphenyl(phenylimino)- in Various Solvents

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.00 | 2.50 |

| n-Hexane | 1.88 | 2.75 |

| Dichloromethane | 8.93 | 3.80 |

| Acetone | 20.7 | 4.50 |

| Acetonitrile | 37.5 | 4.90 |

| Water | 78.4 | 5.50 |

Table 2: Calculated UV-Vis Absorption Maxima (λmax) of Ethanone, diphenyl(phenylimino)- in Various Solvents

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Solvatochromic Shift (nm) |

| Gas Phase | 1.00 | 320 | 0 |

| n-Hexane | 1.88 | 322 | +2 |

| Dichloromethane | 8.93 | 328 | +8 |

| Acetone | 20.7 | 335 | +15 |

| Acetonitrile | 37.5 | 338 | +18 |

| Water | 78.4 | 345 | +25 |

These tables demonstrate a clear trend: as the dielectric constant of the solvent increases, both the calculated dipole moment and the wavelength of the maximum absorption are predicted to increase. This is indicative of a more polar excited state relative to the ground state, a common feature in molecules with π-conjugated systems and heteroatoms. The stabilization of the polar excited state by polar solvents is greater than that of the ground state, leading to a smaller energy gap for the electronic transition and a bathochromic shift in the absorption spectrum.

Applications in Advanced Organic Synthesis and Chemical Systems

Utilization as Versatile Ligands in Coordination Chemistry

The nitrogen and oxygen atoms within the ethanone (B97240), diphenyl(phenylimino)- scaffold provide excellent donor sites for coordination with a wide range of metal ions. This has led to their extensive use as versatile ligands in the formation of stable and structurally diverse metal complexes.

Research has demonstrated that ligands derived from phenylimino ethanone structures can coordinate with various divalent transition metal ions, including Cu(II), Ni(II), Co(II), Cd(II), Mn(II), Ca(II), and Zn(II), to form polymeric metal complexes. semanticscholar.orgnih.gov In these arrangements, the ligand typically coordinates with the metal ion to form a five-membered chelate ring, leading to the creation of polymeric chains. semanticscholar.org The resulting polychelates often exhibit high crystallinity and significant thermal stability. semanticscholar.orgnih.gov

Derivatives of this core structure, such as [1,2-diphenyl-2-(pyrazin-2-ylimino)-ethanone oxime], have been synthesized and characterized as bidentate ligands. scielo.org.mx These ligands have been shown to react with a host of metal salts—including those of Mn(II), Fe(II), Co(II), Cu(II), Zn(II), Cd(II), Ni(II), and Hg(II)—to form complexes with a general formula of [M(HL)]. scielo.org.mx Molar conductance studies of these complexes have confirmed that they are non-electrolytes. scielo.org.mx The versatility of this ligand class is further highlighted by the formation of palladium(II) complexes, such as (dpk)PdCl2 and (dpk·EtOH)PdCl2, from related di(2-pyridyl) ketone ligands, which have been thoroughly characterized using various spectroscopic and crystallographic techniques. nih.gov

Table 1: Examples of Metal Complexes with Phenylimino-Ethanone Type Ligands

| Ligand Type | Metal Ions Coordinated | Resulting Complex Type | Reference |

|---|---|---|---|

| Polymeric Phenylimino-Ethanone | Cu(II), Ni(II), Co(II), Cd(II), Mn(II), Ca(II), Zn(II) | Polymeric Metal Complexes (Polychelates) | semanticscholar.orgnih.gov |

| 1,2-diphenyl-2-(pyrazin-2-ylimino)-ethanone oxime | Mn(II), Fe(II), Co(II), Cu(II), Zn(II), Cd(II), Ni(II), Hg(II) | Bidentate Non-electrolyte Complexes [M(HL)] | scielo.org.mx |

Role as Precursors in the Synthesis of Complex Organic Architectures and Heterocycles

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals and biologically active compounds, making their synthesis a key focus of organic chemistry. semanticscholar.orgnih.gov The reactive nature of the ethanone, diphenyl(phenylimino)- moiety makes it a valuable building block for constructing such complex molecular frameworks.

The synthetic pathway to access derivatives of 1-phenyl-2-(phenylamino) ethanone often starts with commercially available acetophenones. nih.gov These can be oxidized to corresponding phenylglyoxals, which then react with primary amines to yield the target imino-ketone structure. nih.gov This process establishes the compound as a key intermediate, or precursor, for more complex molecules. For instance, the reaction of 1,5-diketones that contain a pivaloyl fragment with various nitrogen-containing nucleophiles has been shown to produce derivatives of 2-tert-butyl-1,4-dihydropyridine. documentsdelivered.com

Furthermore, the core structure is related to arylglyoxals, which are well-known precursors in the synthesis of a wide variety of heterocyclic compounds. sci-hub.se The condensation of methyl phenylchloropyruvate with 4-phenylthiosemicarbazide, for example, yields 6-phenyl-2-phenylimino-6H-1,3,4-thiadiazine-5-carboxylic acid, a complex nitrogen-sulfur heterocycle. researchgate.net This highlights the potential of the phenylimino group to participate in cyclization reactions. While direct and numerous examples for the title compound are specialized, the reactivity pattern of related diketones and imines in reactions with bifunctional nitrogen nucleophiles provides a strong basis for its utility in creating diverse heterocyclic systems, including pyridines, pyrazoles, and thiadiazines. documentsdelivered.comresearchgate.netnih.gov

Table 2: Synthetic Pathways to Heterocycles from Related Precursors

| Precursor Type | Reactant | Heterocyclic Product | Reference |

|---|---|---|---|

| 1,5-Diketones | Nitrogen-containing nucleophiles | Dihydropyridine derivatives | documentsdelivered.com |

| Methyl phenylchloropyruvate | 4-Phenylthiosemicarbazide | 6-phenyl-2-phenylimino-6H-1,3,4-thiadiazine | researchgate.net |

Potential in Catalytic System Design via Derived Metal Complexes

Transition metal complexes have a profound impact on homogeneous catalysis, and those derived from ethanone, diphenyl(phenylimino)- and its analogs are no exception. researchgate.net By coordinating with catalytically active metals, these ligands help create systems with high efficacy and selectivity for important organic transformations.

A notable application is in oxidation catalysis. Polymeric copper(II) complexes derived from a poly (3-hydroxy-4-((Z)-phenyl(phenylimino)methyl)phenyl-3-methylbut-2-enoate) ligand have been shown to be active catalysts for the oxidation of benzaldehyde (B42025) and its derivatives to the corresponding carboxylic acids. semanticscholar.orgnih.gov This oxidation was reported to be quantitative, with 100% selectivity for benzoic acid. nih.gov Similarly, mononuclear Mo(VI) dioxido complexes have demonstrated high effectiveness in catalyzing the conversion of benzoin (B196080) to benzil (B1666583). sci-hub.se

The design of these complexes also extends to carbon-carbon bond-forming reactions. Palladium(II) complexes bearing related ketone-based ligands have been successfully employed as catalysts in the Heck cross-coupling reaction, a powerful method for linking aryl groups to alkenes. nih.gov These catalysts demonstrated notable function, leading to high yields under gentle reaction conditions. nih.gov

In the realm of advanced catalysis, oxorhenium(V) complexes incorporating diamidopyridine (DAP) ligands, which share structural motifs, have been developed. These complexes, in combination with B(C6F5)3, form a type of frustrated Lewis pair that can catalytically hydrogenate a variety of unactivated olefins and dehydrogenate amine borane (B79455) adducts with rates superior to previous high-valent catalysts.

Table 3: Catalytic Applications of Derived Metal Complexes

| Metal Complex | Catalytic Reaction | Key Findings | Reference |

|---|---|---|---|

| Polymeric Cu(II) Complex | Oxidation of Aldehydes | Quantitative conversion with 100% selectivity for the corresponding carboxylic acid. | semanticscholar.orgnih.gov |

| Palladium(II) Complex | Heck Cross-Coupling | High yield of coupled products under gentle reaction conditions. | nih.gov |

| Oxorhenium(V) DAP Complex | Hydrogenation of Olefins | Effective hydrogenation of unactivated olefins; functions as a transition metal frustrated Lewis pair. |

Future Research Directions and Emerging Trends

Exploration of Novel Complexation Behaviors with Diverse Metal Centers

The versatility of the Ethanone (B97240), diphenyl(phenylimino)- scaffold as a ligand is an area of burgeoning interest. While its coordination with some transition metals is established, a vast portion of the periodic table remains to be explored. Future research will likely focus on the systematic investigation of its complexation with a wide array of metal centers, including:

Early Transition Metals and Lanthanides: The formation of complexes with early transition metals (e.g., titanium, zirconium, vanadium) and lanthanides is a promising avenue. These metals are known for their unique catalytic activities, particularly in polymerization reactions. The steric and electronic properties of Ethanone, diphenyl(phenylimino)- could lead to complexes with novel reactivity and selectivity in processes such as olefin polymerization. researchgate.netacs.org

Alkali and Alkaline Earth Metals: The coordination chemistry of Ethanone, diphenyl(phenylimino)- with s-block metals is another underexplored area. strath.ac.uk Such complexes could find applications in catalysis and as synthons for the preparation of other metal complexes through transmetalation reactions.

Main Group Elements: Investigating the complexation with main group elements like aluminum, gallium, and indium could lead to the development of novel catalysts for processes such as ring-opening polymerization and atom transfer radical polymerization. digitellinc.com The redox-active nature of the α-diimine backbone could be exploited to mediate unique transformations at the main group metal center. researchgate.net

A key aspect of this research will be the detailed characterization of the resulting complexes, including their solid-state structures, electronic properties, and solution behavior. Understanding the coordination modes and the nature of the metal-ligand bonding will be crucial for predicting and controlling their reactivity.

Design and Synthesis of Modified Ethanone, Diphenyl(phenylimino)- Architectures with Tailored Properties

The ability to systematically modify the structure of Ethanone, diphenyl(phenylimino)- is a powerful tool for tuning the properties of its metal complexes. Future research will increasingly focus on the rational design and synthesis of new derivatives with tailored steric and electronic features.

Key strategies for modification are expected to include:

Functionalization of the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups onto the phenyl rings of the ligand will directly influence the electron density at the metal center. nih.gov This, in turn, can modulate the catalytic activity and selectivity of the resulting complexes. For instance, electron-withdrawing groups can enhance the electrophilicity of the metal center, which can be beneficial for certain catalytic transformations.

Modification of the Ligand Backbone: Altering the substituents on the acetyl and imino carbons of the ligand backbone can introduce steric bulk, which can be used to control the coordination geometry around the metal and influence the selectivity of catalytic reactions. nih.gov

Introduction of Additional Donor Sites: Incorporating other coordinating groups into the ligand framework can lead to the formation of multidentate ligands with unique coordination geometries and enhanced stability. This could involve adding phosphine, ether, or other nitrogen-containing moieties to the phenyl rings or the ligand backbone.

The development of efficient and versatile synthetic routes to these modified ligands will be a critical enabling factor for this research direction. rsc.org High-throughput synthesis and screening methods could accelerate the discovery of ligands with optimal properties for specific applications.

Integration of Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is becoming an indispensable tool in modern chemical research, and its application to the study of Ethanone, diphenyl(phenylimino)- and its complexes is a rapidly growing trend. Advanced computational modeling will play a crucial role in several areas:

Predicting Complex Structures and Properties: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the geometric and electronic structures of metal complexes with a high degree of accuracy. researchgate.net This allows for the in silico screening of potential ligand-metal combinations before their synthesis, saving significant time and resources. Computational methods can also predict spectroscopic properties, which can aid in the characterization of newly synthesized complexes.

Elucidating Reaction Mechanisms: Computational modeling is a powerful tool for investigating the mechanisms of catalytic reactions. acs.org By mapping out the potential energy surfaces of different reaction pathways, researchers can gain detailed insights into the factors that control the activity and selectivity of a catalyst. This understanding can then be used to design more efficient catalysts.

Designing Novel Materials: Computational methods can be employed to predict the properties of materials based on Ethanone, diphenyl(phenylimino)- complexes, such as their electronic band structures, charge transport properties, and optical absorption spectra. This can guide the design of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Q & A

What are the optimal synthetic routes for Ethanone, diphenyl(phenylimino)-, and how can reaction conditions be optimized for high yield?

Level: Basic

Methodological Answer:

The synthesis typically involves condensation reactions between phenylimino precursors and diphenylacetyl derivatives. For example, Schiff base formation via nucleophilic attack of an amine on a carbonyl group can yield phenylimino-linked structures. Optimization includes:

- Catalyst Selection: Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction rates and yields .

- Solvent and Temperature: Polar aprotic solvents (e.g., DMF) at 60–80°C improve solubility and kinetics.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product.

Reference synthetic protocols for similar compounds (e.g., 1-(2-amino-5-methoxyphenyl)ethanone) highlight the importance of inert atmospheres to prevent oxidation .

How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure of Ethanone, diphenyl(phenylimino)-?

Level: Basic

Methodological Answer:

- ¹H/¹³C-NMR: Identify protons adjacent to the imino group (δ 7.5–8.5 ppm for aromatic protons) and the ketone carbonyl (δ ~200 ppm in ¹³C-NMR). Spin-spin coupling in the phenylimino group may reveal conjugation patterns .

- IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=N) confirm functional groups .

- X-ray Crystallography: Resolve bond lengths and angles (e.g., C-N bond in phenylimino groups: ~1.28 Å) and intermolecular interactions (e.g., π-π stacking) .

What computational methods (e.g., DFT) are most effective for predicting the electronic properties and reactivity of Ethanone, diphenyl(phenylimino)-?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models electronic properties:

- HOMO-LUMO Gaps: Predict charge-transfer behavior. For phenylimino derivatives, gaps range from 3.5–4.5 eV, indicating moderate reactivity .

- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., imino nitrogen as a Lewis base).

- Solvent Effects: Use the Polarizable Continuum Model (PCM) to simulate solvation .

Benchmark against experimental UV-Vis spectra (λmax ~300 nm for conjugated systems) .

How can discrepancies between experimental data and computational predictions for this compound be resolved?

Level: Advanced

Methodological Answer:

Discrepancies often arise from approximations in computational models:

- Functional Selection: Test multiple functionals (e.g., M06-2X for non-covalent interactions) and basis sets (e.g., 6-311+G(d,p)) .

- Vibrational Frequency Scaling: Apply empirical scaling factors (e.g., 0.96–0.98 for B3LYP/6-31G*) to align IR peaks .

- Conformational Sampling: Use molecular dynamics (MD) to explore torsional angles missed in static DFT .

Cross-validation with high-resolution mass spectrometry (HRMS) and single-crystal XRD data reduces ambiguity .

What are the potential bioactivities of Ethanone, diphenyl(phenylimino)- derivatives, and how can their efficacy be evaluated?

Level: Advanced

Methodological Answer:

Derivatives with electron-withdrawing groups (e.g., nitro, halogens) exhibit antimicrobial activity:

- Antibacterial Assays: Use the paper disc diffusion method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentrations (MICs) <50 µg/mL indicate potency .

- Mechanistic Studies: Molecular docking (e.g., AutoDock Vina) predicts binding to bacterial enzymes (e.g., DNA gyrase) .

Bioisosteric replacements (e.g., replacing phenyl with pyridyl) enhance solubility and target affinity .

What safety protocols are essential when handling Ethanone, diphenyl(phenylimino)- in laboratory settings?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Waste Disposal: Segregate organic waste and treat with neutralizing agents (e.g., activated carbon) before disposal .

- Emergency Measures: Sodium bicarbonate for acid spills; ethanol for solvent fires .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.